molecular formula C18H18N6O2 B11178049 1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-Oxo-5-(pyridin-3-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B11178049
M. Wt: 350.4 g/mol
InChI Key: YDSYYVPRKPTENU-UHFFFAOYSA-N
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Description

1-[4-OXO-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, which is further connected to a piperidine ring with a carboxamide group.

Preparation Methods

The synthesis of 1-[4-OXO-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves the following steps :

    Starting Materials: The synthesis begins with 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides.

    Cyclization: The acylated intermediates undergo cyclization under reflux conditions with methanol sodium (MeONa) in butanol (BuOH) to form pyrido[2,3-d]pyrimidin-5-one derivatives.

    Further Reactions: In the presence of an activated CH2 group, the cyclization involves this group and the acetyl carbonyl, leading to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives.

    Final Product: The final step involves the reaction of the intermediate with piperidine and carboxamide groups to yield the target compound.

Chemical Reactions Analysis

1-[4-OXO-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Cyclization: The compound can participate in cyclization reactions to form various fused heterocyclic systems.

Scientific Research Applications

1-[4-OXO-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits various biological activities, such as antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a tyrosine kinase inhibitor and cyclin-dependent kinase (CDK4) inhibitor.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-OXO-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound targets enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell signaling and regulation.

    Pathways: By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

1-[4-OXO-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as :

    Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidin-7-one Derivatives: These derivatives have a different substitution pattern but also show significant biological activities.

    Thieno[3,2-d]pyrimidine Derivatives: These compounds have a thieno ring fused to the pyrimidine ring and exhibit diverse biological activities.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-oxo-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N6O2/c19-15(25)11-4-8-24(9-5-11)18-22-16-14(17(26)23-18)13(3-7-21-16)12-2-1-6-20-10-12/h1-3,6-7,10-11H,4-5,8-9H2,(H2,19,25)(H,21,22,23,26)

InChI Key

YDSYYVPRKPTENU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4

Origin of Product

United States

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